molecular formula C11H22ClNO3 B13672859 Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride

Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride

Cat. No.: B13672859
M. Wt: 251.75 g/mol
InChI Key: PHDNMEOFYIXGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride is a chemical compound with a complex structure that includes a methoxy group, a methyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride typically involves multiple steps, including the formation of the pyrrolidinyl ring and the introduction of the methoxy and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the methoxy and methyl groups

Properties

Molecular Formula

C11H22ClNO3

Molecular Weight

251.75 g/mol

IUPAC Name

ethyl 3-methoxy-2-methyl-3-pyrrolidin-2-ylpropanoate;hydrochloride

InChI

InChI=1S/C11H21NO3.ClH/c1-4-15-11(13)8(2)10(14-3)9-6-5-7-12-9;/h8-10,12H,4-7H2,1-3H3;1H

InChI Key

PHDNMEOFYIXGHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C1CCCN1)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.